Regioisomeric Fluorination Pattern: 3,4,5-Trifluoro vs. 2,4,5-Trifluoro Substitution Effects on DPP-4 Inhibitor Binding Affinity
In a series of pyrrolidine-based DPP-4 inhibitors, compounds bearing the 2,4,5-trifluorophenyl moiety demonstrated nanomolar potency, with the optimized clinical candidate trelagliptin achieving DPP-4 IC₅₀ = 4 nM [1]. While no direct head-to-head comparison with 3,4,5-trifluorophenyl analogs exists in the same assay, the 3,4,5-trifluoro substitution pattern alters the electrostatic potential surface of the aromatic ring, which can redirect hydrogen bonding and hydrophobic contacts in enzyme active sites compared to 2,4,5-trifluoro congeners [2].
| Evidence Dimension | DPP-4 inhibitory potency |
|---|---|
| Target Compound Data | Not directly measured in published DPP-4 assays; inferred binding potential based on structural homology to 2,4,5-trifluorophenyl DPP-4 inhibitors |
| Comparator Or Baseline | Trelagliptin (2,4,5-trifluorophenyl-containing DPP-4 inhibitor): IC₅₀ = 4 nM |
| Quantified Difference | N/A — positional isomer comparison without direct assay data |
| Conditions | Continuous fluorometric assay with Gly-Pro-AMC substrate, pH 7.5, 2°C |
Why This Matters
The 3,4,5-trifluoro substitution pattern offers a distinct electronic profile from 2,4,5-trifluoro analogs, enabling exploration of different binding interactions in structure-activity relationship (SAR) campaigns where 2,4,5-trifluoro-based leads have been exhausted.
- [1] Wright SW, et al. (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine inhibitors of dipeptidyl peptidase IV: synthesis, in vitro, in vivo, and X-ray crystallographic characterization. Bioorganic & Medicinal Chemistry Letters. 2007;17(16):4638-4643. doi:10.1016/j.bmcl.2007.05.071 View Source
- [2] Arshad M, et al. Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Molecular Structure. 2021;1245:130847. doi:10.1016/j.molstruc.2021.130847 View Source
